Pelitrexol

Vue d'ensemble

Description

Le Pelitrexol est un médicament à petite molécule appartenant à la classe des composés organiques connus sous le nom d'acide glutamique et ses dérivés. Il s'agit d'un inhibiteur de la formyltransférase glycinamide ribonucléotide (GARFT), une enzyme de la biosynthèse des purines. Le this compound a été utilisé dans des essais cliniques pour le traitement de divers cancers, notamment le cancer colorectal et le cancer du poumon non à petites cellules .

Méthodes De Préparation

Le Pelitrexol peut être synthétisé par un processus chimioenzymatique. La synthèse implique la différenciation enzymatique d'un stéréocentre éloigné dans la partie tétrahydroptérine à partir du groupe carbonyle terminal. L'introduction d'un ester oxalamide adjacent au stéréocentre améliore l'énantiosélectivité de l'enzyme pour l'hydrolyse à l'ester terminal, produisant l'acide S souhaité avec une pureté optique et un rendement élevés . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la voie de synthèse chimioenzymatique offre une approche évolutive pour sa production.

Analyse Des Réactions Chimiques

Le Pelitrexol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications potentielles dans le traitement du cancer. Il a été utilisé dans des essais cliniques pour le traitement du cancer colorectal métastatique et du cancer du poumon non à petites cellules. Le this compound inhibe l'activité de la formyltransférase glycinamide ribonucléotide, qui est essentielle à la biosynthèse des nucléotides puriques. Cette inhibition entraîne une réduction du pool de nucléotides puriques nécessaires à la synthèse de l'ADN, inhibant ainsi la prolifération cellulaire .

Chimie : En tant qu'inhibiteur de la GARFT, le this compound peut être utilisé pour étudier la voie de la biosynthèse des purines.

Biologie : Le this compound peut être utilisé pour étudier le rôle des nucléotides puriques dans les processus cellulaires.

Médecine : Les propriétés anticancéreuses du this compound en font un composé précieux pour le développement de nouvelles thérapies anticancéreuses.

Industrie : Le this compound peut être utilisé dans l'industrie pharmaceutique pour le développement de médicaments anticancéreux

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de la formyltransférase glycinamide ribonucléotide, une enzyme clé de la voie de la biosynthèse des purines de novo. Cette inhibition réduit le pool de nucléotides puriques nécessaires à la synthèse de l'ADN, ce qui entraîne l'inhibition de la prolifération cellulaire. Le this compound inhibe également la cible mammalienne de la rapamycine complexe 1 (mTORC1) en réduisant le niveau de Rheb lié au GTP, un activateur obligatoire de la mTORC1. Cette double inhibition de la biosynthèse des purines et de l'activité de la mTORC1 entraîne une suppression robuste de la croissance tumorale .

Applications De Recherche Scientifique

Pelitrexol has been extensively studied for its potential applications in cancer treatment. It has been used in clinical trials for the treatment of metastatic colorectal cancer and non-small cell lung cancer. This compound inhibits the activity of glycinamide ribonucleotide formyltransferase, which is essential for purine nucleotide biosynthesis. This inhibition leads to a reduction in the purine nucleotide pool required for DNA synthesis, thereby inhibiting cell proliferation .

Chemistry: As a GARFT inhibitor, this compound can be used to study the purine biosynthesis pathway.

Biology: this compound can be used to investigate the role of purine nucleotides in cellular processes.

Medicine: this compound’s anticancer properties make it a valuable compound for developing new cancer therapies.

Industry: This compound can be used in the pharmaceutical industry for the development of anticancer drugs

Mécanisme D'action

Pelitrexol exerts its effects by inhibiting the activity of glycinamide ribonucleotide formyltransferase, a key enzyme in the de novo purine biosynthesis pathway. This inhibition reduces the pool of purine nucleotides required for DNA synthesis, leading to the inhibition of cell proliferation. This compound also inhibits the mammalian target of rapamycin complex 1 (mTORC1) by reducing the level of GTP-bound Rheb, an obligate activator of mTORC1. This dual inhibition of purine biosynthesis and mTORC1 activity results in robust tumor growth suppression .

Comparaison Avec Des Composés Similaires

Le Pelitrexol est unique parmi les inhibiteurs de la GARFT en raison de son double mécanisme d'action, ciblant à la fois la biosynthèse des purines et l'activité de la mTORC1. Des composés similaires comprennent :

Méthotrexate : Un autre médicament antifolate qui inhibe la dihydrofolate réductase, ce qui entraîne l'inhibition de la synthèse de l'ADN.

Pemetrexed : Un antifolate multicible qui inhibe plusieurs enzymes impliquées dans le métabolisme du folate et la synthèse de l'ADN.

Raltitrexed : Un inhibiteur de la thymidylate synthase qui cible également la voie du folate.

La capacité du this compound à inhiber à la fois la GARFT et la mTORC1 en fait un candidat prometteur pour la thérapie anticancéreuse, offrant une approche unique par rapport aux autres médicaments antifolates .

Activité Biologique

Pelitrexol, also known by its development code AG2037, is a purine biosynthesis inhibitor primarily investigated for its potential in cancer therapy. This compound targets the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which plays a crucial role in the de novo synthesis of purine nucleotides. By inhibiting this enzyme, this compound disrupts nucleotide availability, thus affecting cancer cell proliferation and tumor growth.

This compound operates through the following mechanisms:

- Inhibition of GARFT : By inhibiting GARFT, this compound reduces intracellular guanine nucleotide levels, leading to decreased activation of Rheb, a critical activator of mTORC1 (mechanistic target of rapamycin complex 1) .

- mTORC1 Suppression : The reduction in guanine nucleotides results in the inhibition of mTORC1 activity, which is vital for protein synthesis and cell growth. This suppression has been linked to significant tumor growth inhibition in preclinical models .

- Cell Cycle Disruption : this compound impacts cell cycle progression by limiting nucleotide availability, further contributing to its antitumor effects .

Preclinical Studies

This compound has demonstrated notable antitumor activity in various studies:

- Non-Small Cell Lung Cancer (NSCLC) : In xenograft models of NSCLC, this compound significantly inhibited tumor growth by suppressing mTORC1 activity .

- Cell Proliferation Studies : Research indicates that this compound effectively suppresses cell proliferation and colony formation in cancer cell lines, including HeLa and MDA-MB-231 cells .

Clinical Trials

This compound has been evaluated in multiple clinical trials:

- Phase I Trials : Initial studies focused on establishing the recommended phase II dose (RP2D) for this compound, which was determined to be 540 mg/m²/week for three consecutive weeks .

- Phase II Trials : These trials assessed the safety and efficacy of this compound in patients with metastatic NSCLC who had failed previous treatments. Results indicated limited efficacy as a standalone treatment .

Case Studies

Several case studies have highlighted the challenges and findings associated with this compound:

- A study involving patients with advanced cancer showed that while this compound could inhibit tumor growth in preclinical models, its effectiveness in humans was less pronounced, leading to its discontinuation from further development as a primary treatment option .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Findings |

|---|---|

| Preclinical Studies | Significant inhibition of tumor growth in NSCLC models |

| Phase I Trials | RP2D established at 540 mg/m²/week; mild adverse events noted |

| Phase II Trials | Limited efficacy observed; not sufficient for clinical use |

| Mechanistic Studies | Inhibition of GARFT leads to decreased mTORC1 activity |

Risks and Limitations

Despite its promising mechanism of action and preclinical efficacy, this compound faces several limitations:

- Limited Efficacy : Clinical trials have shown that this compound does not provide sufficient tumor regression as a single agent, leading to its discontinuation from further clinical development .

- Adverse Effects : While generally well-tolerated at the RP2D, adverse effects were reported during trials, necessitating careful monitoring during administration .

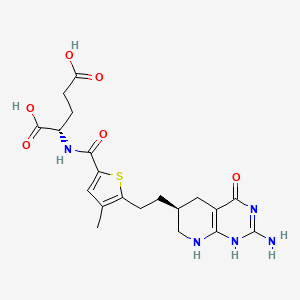

Propriétés

IUPAC Name |

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOPTIPQEVJERB-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196245 | |

| Record name | Pelitrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446022-33-9 | |

| Record name | Pelitrexol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelitrexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pelitrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELITREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.